molecular formula C21H21NO4S B2546797 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid CAS No. 1312674-57-9

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid

Cat. No. B2546797
CAS RN: 1312674-57-9
M. Wt: 383.46
InChI Key: RFNREFSUPGGKAM-YJYMSZOUSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Inhibitors

The related research on pyrrolidine cores has led to the design and synthesis of potent inhibitors for influenza neuraminidase, showcasing the compound's potential utility in antiviral drug development. The studies have demonstrated efficient syntheses of core structures and analogs, using structural information from the neuraminidase active site to guide the synthesis process. This approach has identified potent inhibitors, underscoring the compound's relevance in medicinal chemistry for antiviral research (Wang et al., 2001).

Molecular Structure Analysis

Research on the molecular structure of related compounds, including the crystallographic analysis, provides valuable insights into the stereochemistry and conformational preferences of these molecules. Such studies are fundamental in understanding the interaction of these compounds with biological targets and can inform the design of more effective drugs or functional materials (Yuan et al., 2010).

Functionalization and Redox-Annulation

Research has also explored the C-H functionalization of cyclic amines, including pyrrolidine, and their redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the formation of novel compounds with potential applications in organic synthesis and drug development. The ability to generate conjugated azomethine ylides and proceed through electrocyclization highlights the versatility of pyrrolidine derivatives in synthetic chemistry (Kang et al., 2015).

Mechanism of Action

Target of Action

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid, also known as FMOC-TRANS-4-METHYLTHIO-PRO-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.

Mode of Action

The mode of action of FMOC-TRANS-4-METHYLTHIO-PRO-OH involves the protection of the amine group during peptide synthesis. The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathway affected by FMOC-TRANS-4-METHYLTHIO-PRO-OH is the peptide synthesis pathway. By protecting the amine group, this compound ensures that peptide bonds are formed correctly, thereby influencing the structure and function of the resulting peptide or protein .

Result of Action

The result of the action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is the successful synthesis of peptides with the correct sequence and structure. By protecting the amine group, this compound prevents unwanted side reactions, ensuring that the desired peptide is produced .

Action Environment

The action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNREFSUPGGKAM-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1312674-57-9
Record name (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid
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